N-acetyl-Pro-Gly-Pro Peptide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

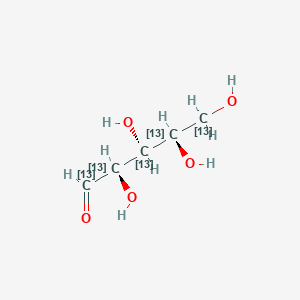

N-acetyl Pro-Gly-Pro (N-acetyl-PGP) is a tripeptide that functions as a neutrophil chemoattractant. N-acetyl-PGP and PGP induce the recruitment of neutrophils (PMN) through stimulation of chemokine CXC receptors. N-acetyl-PGP is derived from the breakdown of extracellular matrix (ECM) and shares sequence and structural homology with a domain on alpha chemokines. Breakdown of collagen in the lungs leading to the production of PGP metabolites. Such metabolites have been seen in substantially higher concentrations from bronchoalveolar lavage (BAL) samples of individuals with chronic obstructive pulmonary disease (COPD) and cystic fibrosis relative to control patients. The increased production of the pro-inflammatory PGP exacerabates the inflammatory process leads to increased neutrophil recruitment in airway inflammation. These data suggest that N-acetyl-PGP or PGP may be useful biomarkers and potential therapeutic targets for neutrophilic inflammatory diseases.

Applications De Recherche Scientifique

1. Role in Neutrophil Chemoattraction and Potential as an Antagonist

- N-acetyl-proline-glycine-proline (N-acetyl-PGP) is identified as a chemoattractant that may trigger neutrophil invasion in conditions like alkali-injured cornea. Synthetic peptides, including N-acetyl-PGP analogs, were tested for their potential to either mimic or inhibit this chemoattractant activity. This study contributes to understanding the bioactivity of these peptides and exploring their potential as antagonists in inflammatory responses (Haddox et al., 1999).

2. Biological Activities in Various Physiological Processes

- N-acetyl-PGP and its derivatives, part of the family of regulatory proline-containing peptides (PCPs), are known to be involved in various biological processes. These include roles in proinflammatory neutrophil chemoattraction, neuroprotective effects in Parkinson's disease, regulation of insulin-like growth factor (IGF) homeostasis, and more. This indicates the peptide's significant biological activity across different physiological aspects (Misiura & Miltyk, 2019).

3. Interaction with Collagen-specific Receptors and Role in Hydroxylation

- The hydroxylation of peptides like N-acetyl-PGP by prolyl hydroxylase, which synthesizes hydroxyproline in collagen, reveals the peptide's interaction with collagen-specific receptors and its role in the hydroxylation process. This study provides insight into the peptide's involvement in collagen synthesis and metabolism (Berg et al., 1977).

4. Neuroprotective Effects and Influence on Hemostasis

- Glyprolines, including N-acetylated PGP, exhibit neuroprotective effects, protect the gastric mucosa, regulate inflammation and regeneration processes, and have positive effects on hemostasis. This research classifies these peptides as regulatory peptides with significant physiological effects (Жуйкова, 2020).

5. Angiotensin I Converting Enzyme (ACE) Inhibitory Activity

- ACE inhibitory activity demonstrated by peptides related to N-acetyl-PGP suggests potential benefits in managing hypertension. The study on peptides derived from chum salmon skin, including Gly-Leu-Pro, shows their potential as antihypertensive agents (Lee et al., 2014).

6. Structural and Functional Studies in Relation to ACE Inhibition

- Further studies on peptides like N-acetyl-PGP and their derivatives indicate their structural and functional roles in inhibiting ACE, an enzyme critical in blood pressure regulation. This research adds to the understanding of the therapeutic potential of these peptides in hypertension management (Balti et al., 2015).

Propriétés

Nom du produit |

N-acetyl-Pro-Gly-Pro Peptide |

|---|---|

Poids moléculaire |

311.34 |

Synonymes |

N-acetyl-PGP |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.